molecular formula C21H24ClN3O2 B235613 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide

Cat. No. B235613
M. Wt: 385.9 g/mol
InChI Key: SAUADZDGWRUCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide, commonly known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM). It was first synthesized in 2009 by researchers at the pharmaceutical company Acadia Pharmaceuticals. ACP-105 has been found to have potential applications in the treatment of muscle wasting, osteoporosis, and other conditions related to androgen deficiency.

Mechanism of Action

ACP-105 works by binding to and activating the androgen receptor, which is involved in the regulation of muscle and bone growth, as well as other physiological processes. By selectively targeting the androgen receptor, ACP-105 is able to stimulate muscle and bone growth without the negative side effects associated with traditional androgen therapies.
Biochemical and Physiological Effects:
Studies have shown that ACP-105 is able to increase lean muscle mass and bone density in animal models, without causing the negative side effects associated with traditional androgen therapies such as prostate enlargement and hair loss. Additionally, ACP-105 has been found to improve cognitive function and memory in animal models, suggesting potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ACP-105 for lab experiments is its high selectivity for the androgen receptor, which allows for targeted stimulation of muscle and bone growth. Additionally, ACP-105 has a long half-life, which makes it easier to administer and study in animal models. However, one limitation of ACP-105 is its relatively limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for the study of ACP-105. One area of interest is its potential use in the treatment of muscle wasting and osteoporosis in humans. Additionally, further research is needed to fully understand the neuroprotective effects of ACP-105 and its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for additional studies to investigate the long-term safety and efficacy of ACP-105 in humans.

Synthesis Methods

The synthesis of ACP-105 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-acetylpiperazine, followed by reduction of the nitro group with tin (II) chloride. The resulting amine is then reacted with 4-ethylbenzoyl chloride to form ACP-105.

Scientific Research Applications

ACP-105 has been the subject of numerous scientific studies, primarily focused on its potential therapeutic uses. Research has shown that ACP-105 has a high affinity for the androgen receptor, making it a promising candidate for the treatment of conditions such as muscle wasting and osteoporosis. Additionally, ACP-105 has been found to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide

Molecular Formula

C21H24ClN3O2

Molecular Weight

385.9 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide

InChI

InChI=1S/C21H24ClN3O2/c1-3-16-7-9-17(10-8-16)21(27)23-19-6-4-5-18(22)20(19)25-13-11-24(12-14-25)15(2)26/h4-10H,3,11-14H2,1-2H3,(H,23,27)

InChI Key

SAUADZDGWRUCGW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

Origin of Product

United States

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